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Compound of Interest

Compound Name:
2-(1,4-Diazepan-1-yl)acetic acid

dihydrochloride

CAS No.: 1240528-26-0

Cat. No.: B1422313 Get Quote

Executive Summary
The homopiperazine (1,4-diazepane) scaffold represents a "privileged structure" in medicinal

chemistry, offering a distinct conformational profile compared to its 6-membered analog,

piperazine. Its seven-membered ring flexibility allows for unique binding modes in G-protein

coupled receptors (GPCRs), particularly dopamine (D2/D3) and sigma receptors, as well as

kinase active sites.

This guide details the application of Homopiperazine Acetic Acid as a bifunctional linchpin. We

explore two distinct synthetic methodologies:

N-Functionalization Strategy: Utilizing 2-(1,4-diazepan-1-yl)acetic acid for Multicomponent

Reactions (MCRs) and linker chemistry.

C-Functionalization Strategy: Utilizing homopiperazine-2-acetic acid for the construction of

rigidified, fused bicyclic lactams (e.g., pyrrolo[1,2-a][1,4]diazepines).

Strategic Scaffold Selection
Before initiating synthesis, researchers must select the appropriate regioisomer based on the

target pharmacology.
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Figure 1: Decision matrix for selecting the appropriate homopiperazine acetic acid regioisomer

based on medicinal chemistry goals.

Protocol A: Multicomponent Library Generation
(Ugi-4CR)
Target: Peptidomimetic 1,4-diazepane derivatives. Mechanism: The carboxylic acid moiety of 2-

(1,4-diazepan-1-yl)acetic acid serves as the acid component in the Ugi 4-Component Reaction

(U-4CR), enabling the rapid assembly of alpha-acylamino amide libraries.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
Acid: 2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid (N-Boc protected to prevent

polymerization).

Amine: Primary amines (e.g., benzylamine, aniline derivatives).

Aldehyde: Paraformaldehyde (for unsubstituted linkers) or Benzaldehyde.

Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide.

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
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Step-by-Step Methodology
Pre-formation of Imine:

In a 20 mL scintillation vial, dissolve the Aldehyde (1.0 equiv, 0.5 mmol) and Amine (1.0

equiv, 0.5 mmol) in MeOH (2.0 mL).

Stir at Room Temperature (RT) for 30 minutes. Note: If using paraformaldehyde, slight

heating (40°C) may be required for depolymerization.

Acid Addition:

Add 2-(4-Boc-1,4-diazepan-1-yl)acetic acid (1.0 equiv, 0.5 mmol) to the reaction mixture.

Stir for 10 minutes to allow protonation of the imine.

Isocyanide Addition:

Add the Isocyanide (1.0 equiv, 0.5 mmol) dropwise.

Reaction:

Seal the vial and stir at RT for 24–48 hours.

Monitoring: Monitor via LC-MS for the disappearance of the starting acid (M-H negative

mode) and appearance of the Ugi adduct (M+H positive mode).

Workup & Purification:

Evaporate the solvent under reduced pressure.

Purification: Flash column chromatography (DCM:MeOH 95:5).

Deprotection (Optional): Treat with 4M HCl in Dioxane to remove the N-Boc group,

liberating the secondary amine for further functionalization.

Data Summary: Solvent Effects on Yield
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Solvent
Dielectric
Constant

Reaction Time Yield (%) Notes

Methanol

(MeOH)
33 24 h 65-75%

Standard protic

solvent.

Trifluoroethanol

(TFE)
27 12 h 82-90%

Stabilizes the

iminium ion

intermediate;

accelerates rate.

Dichloromethane

(DCM)
9 48 h <40%

Poor solubility of

zwitterionic

intermediates.

Protocol B: Synthesis of Fused Pyrrolo[1,2-a]
[1,4]diazepines
Target: Rigidified tricyclic cores for kinase inhibition. Mechanism: Intramolecular cyclization of

Homopiperazine-2-acetic acid derivatives. The acetic acid side chain (at C2) reacts with the N1

nitrogen (after deprotection or activation) to form a lactam, creating a bicyclic [5.3.0] system.

Experimental Workflow
This protocol assumes the use of a linear precursor or a pre-formed homopiperazine ring that

requires ring closure.
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Figure 2: Synthetic route for converting homopiperazine-2-acetic acid into a fused bicyclic

lactam.

Detailed Procedure
Esterification:

Dissolve Homopiperazine-2-acetic acid (1.0 g) in anhydrous MeOH (10 mL).

Cool to 0°C and add Thionyl Chloride (SOCl2, 2.0 equiv) dropwise. Reflux for 3 hours.
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Concentrate to yield the methyl ester hydrochloride salt.

N4-Functionalization (Diversity Step):

Suspend the ester salt in DCM/DIPEA.

Add an electrophile (e.g., Benzoyl chloride, 1.1 equiv) to cap the N4 position. Stir 2 h at

RT.

Cyclization (Lactamization):

Note: If the N1 position is protected (e.g., with Cbz), remove it via catalytic hydrogenation

(H2, Pd/C) in MeOH.

Often, the free amine generated in situ will spontaneously cyclize onto the C2-acetic ester

side chain to form the 5-membered lactam ring fused to the 7-membered diazepane.

Forcing Conditions: If cyclization is slow, reflux in Toluene (110°C) with catalytic Acetic

Acid for 12 hours.

Isolation:

The fused lactam usually precipitates or can be crystallized from EtOAc/Hexanes.

Troubleshooting & Expert Insights
"The Homopiperazine Aggregation Issue"
Problem: Homopiperazine derivatives, particularly those with free secondary amines, often

form insoluble aggregates or "oils" during workup due to strong intermolecular Hydrogen

bonding and pi-stacking (if aromatic groups are present). Solution:

Workup: Avoid drying completely to a solid if the product is an oil. Co-evaporate with DCM.

Salt Formation: Convert the final product to a hydrochloride or fumarate salt immediately for

better stability and crystallinity.

Regioselectivity in N-Alkylation
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Challenge: When using 2-(1,4-diazepan-1-yl)acetic acid, distinguishing between N1 (tertiary,

attached to acid) and N4 (secondary) is crucial. Insight: The N1 nitrogen is less nucleophilic

due to steric bulk and the electron-withdrawing effect of the carboxylate (depending on pH).

However, in the starting material (homopiperazine), N1 and N4 are equivalent unless

substituted.

Rule of Thumb: Always use N-monoprotected homopiperazine (e.g., N-Boc-homopiperazine)

when synthesizing the acetic acid derivative to ensure a single isomer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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